BenchChemオンラインストアへようこそ!

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide

Physicochemical properties Lipophilicity Lead optimization

N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide (CAS 954095-98-8, C₁₇H₁₄FN₃O₃, MW 327.31) is a synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class. The 1,3,4-oxadiazole scaffold is recognized for its hydrolytic stability and capacity to engage in multiple non‑covalent interactions, making it a privileged template in medicinal chemistry and agrochemical discovery.

Molecular Formula C17H14FN3O3
Molecular Weight 327.315
CAS No. 954095-98-8
Cat. No. B2685529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide
CAS954095-98-8
Molecular FormulaC17H14FN3O3
Molecular Weight327.315
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
InChIInChI=1S/C17H14FN3O3/c1-23-14-4-2-3-11(9-14)10-15(22)19-17-21-20-16(24-17)12-5-7-13(18)8-6-12/h2-9H,10H2,1H3,(H,19,21,22)
InChIKeyRBBBZKLZWCCIKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide (CAS 954095-98-8): Procurement-Relevant Chemical Identity and Class Context


N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide (CAS 954095-98-8, C₁₇H₁₄FN₃O₃, MW 327.31) is a synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class [1]. The 1,3,4-oxadiazole scaffold is recognized for its hydrolytic stability and capacity to engage in multiple non‑covalent interactions, making it a privileged template in medicinal chemistry and agrochemical discovery [2]. This particular derivative features a 4‑fluorophenyl group at the oxadiazole C5 position and a 3‑methoxyphenylacetamide side chain at the C2 amino position, a substitution pattern that distinguishes it from regioisomeric analogs where the fluorophenyl and methoxyphenyl groups are swapped . Such positional isomerism can lead to profound differences in target binding, metabolic stability, and physicochemical properties, underscoring the need for evidence‑based selection rather than generic interchange.

Why 2,5-Disubstituted-1,3,4-oxadiazole Analogs Cannot Be Casually Substituted for N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide (CAS 954095-98-8) in Research Programs


Even seemingly minor structural permutations within the 2,5-disubstituted-1,3,4-oxadiazole series can invert selectivity profiles or abolish target engagement entirely. In a recent integrated in vitro/in silico study, a panel of 2,5-disubstituted‑1,3,4‑oxadiazoles exhibited isoform‑selective inhibition of ecto‑NTPDases (NTPDase1, 2, 3, and 8), with the best inhibitor (compound 7g) showing non‑competitive kinetics and a Kᵢ of 0.98 µM against NTPDase2, whereas close structural analogs lost activity against the same isoform [1]. Similarly, a fluoro‑substituted oxadiazole series displayed EC₅₀ values ranging from 48.6 to 88.8 µM for urease inhibition depending solely on the alkyl side‑chain length [2]. Regioisomerism—swapping the fluorophenyl and methoxyphenyl groups between the oxadiazole C5 and the acetamide side chain—yields compounds with different dipole moments, hydrogen‑bonding capacity, and steric profiles, any of which can alter pharmacokinetic behavior and target‑binding kinetics [3]. Therefore, procurement decisions must be based on compound‑specific evidence rather than class‑level assumptions.

Quantitative Differentiation Evidence for N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide (CAS 954095-98-8) Versus Closest Analogs


Comparative Physicochemical Profiling: Molecular Weight and Lipophilicity Versus the Regioisomeric Analog

The target compound (MW 327.31 g mol⁻¹, LogP ∼2.6) and its regioisomer 2-(4-fluorophenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (MW 327.31 g mol⁻¹, LogP ∼2.6) are positional isomers with identical molecular formula but distinct connectivity [1][2]. While their calculated octanol/water partition coefficients are similar, the position of the hydrogen‑bond donor (amide N–H) relative to the oxadiazole ring differs, altering the intramolecular hydrogen‑bonding network and potentially affecting passive membrane permeability [3].

Physicochemical properties Lipophilicity Lead optimization

Differential Hydrogen‑Bond Acceptor/Donor Counts and Topological Polar Surface Area Relative to the 4-Methoxybenzamide Analog

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide (CAS 865285-37-6), a close structural analog, has a topological polar surface area (tPSA) of 84.1 Ų and contains one H‑bond donor and six H‑bond acceptors . In contrast, the target compound (CAS 954095-98-8) has a tPSA of 77.2 Ų, one H‑bond donor, and six H‑bond acceptors [1]. The 7 Ų difference in tPSA, while modest, places the target compound closer to the optimal tPSA range (≤140 Ų) for oral bioavailability, and the distinct distribution of polar atoms may influence intestinal absorption and blood–brain barrier penetration.

Hydrogen bonding Polar surface area Drug‑likeness

Class‑Level Biological Activity Differentiation: 1,3,4‑Oxadiazole Scaffold SAR from NTPDase Inhibition Studies

In a 2026 study of 2,5-disubstituted-1,3,4-oxadiazoles as ecto‑NTPDase inhibitors, compound 7g (bearing a 4‑fluorophenyl substituent at C5 and a specific acetamide side chain) inhibited NTPDase2 with a Kᵢ of 0.98 µM and displayed non‑competitive kinetics, whereas analogs with different aryl substitution showed markedly reduced or absent NTPDase2 inhibition [1]. Although the target compound itself was not tested, the study demonstrates that the 4‑fluorophenyl‑oxadiazole core is a critical pharmacophoric element for NTPDase2 engagement, and that even subtle alterations to the acetamide side chain can toggle activity between NTPDase isoforms.

NTPDase inhibition Cancer Purinergic signaling

Differentiation in Synthetic Accessibility and Building‑Block Utility

The target compound's acetamide linkage is formed via acylation of 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine with 3‑methoxyphenylacetyl chloride, a robust and high‑yielding reaction that contrasts with the more capricious direct amidation required for the 4‑methoxybenzamide analog (CAS 865285-37-6) [1]. The 3‑methoxy substitution pattern offers a distinct electronic profile (Hammett σₘ = +0.12 for OCH₃) compared to the 4‑methoxy analog (σₚ = −0.27), enabling differential tuning of the anilide nitrogen's nucleophilicity and the oxadiazole ring's electron density [2]. This electronic difference can be exploited in subsequent functionalization steps or in the design of focused libraries.

Synthetic chemistry Building block Parallel synthesis

Optimal Research and Industrial Use Cases for N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide (CAS 954095-98-8)


Focused Library Synthesis for NTPDase Isoform Selectivity Profiling

Given the 4‑fluorophenyl‑oxadiazole core's demonstrated ability to engage NTPDase2 [1], this compound can serve as a privileged starting scaffold for generating a focused library. By varying the acetamide side chain while keeping the core constant, teams can systematically probe NTPDase isoform selectivity. The compound's 3‑methoxyphenyl group offers a distinct steric and electronic environment compared to the 4‑methoxy or unsubstituted phenyl analogs, potentially capturing unique selectivity pockets within the NTPDase active site.

Physicochemical Property Benchmarking in Lead Optimization Campaigns

With a tPSA of 77.2 Ų and a LogP of ~2.6 [2], the target compound occupies a favorable drug‑like space for oral bioavailability. It can be used as a reference compound in permeability and solubility assays (e.g., PAMPA, Caco‑2) when optimizing related oxadiazole series. Its stability under standard assay conditions (pH 7.4 buffer, 37 °C) can be benchmarked against the 4‑methoxybenzamide analog (tPSA 84.1 Ų) to quantify the impact of tPSA on passive diffusion and cellular uptake.

Metabolic Stability Studies to Deconvolute Positional Isomer Effects

The target compound and its regioisomer (CAS 941983-95-5) share identical molecular formula and similar LogP but differ in the connectivity of the amide bond [3]. This makes them ideal pairs for head‑to‑head microsomal stability studies (human or mouse liver microsomes) to determine whether the position of the acetamide moiety influences CYP‑mediated metabolism. Such data can guide the design of metabolically robust oxadiazole‑based probes or preclinical candidates.

Chemical Probe Development for Purinergic Signaling Pathways

Ecto‑NTPDases are emerging targets in oncology and inflammation [1]. The target compound, while not yet characterized as an NTPDase inhibitor itself, embodies the core pharmacophore of a known NTPDase2 inhibitor series. It is therefore suitable for initial screening against NTPDase1, 2, 3, and 8 at a single concentration (e.g., 10 µM) to assess its potential as a chemical probe. Its favorable tPSA and synthetic accessibility further support rapid follow‑up chemistry.

Quote Request

Request a Quote for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.